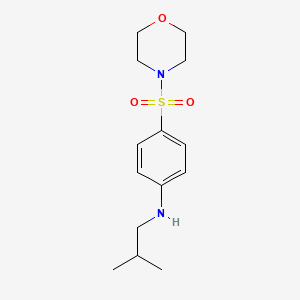

![molecular formula C23H23NO5 B2380826 (3As,7aS)-2-(9H-フルオレン-9-イルメトキシカルボニル)-1,3,4,6,7,7a-ヘキサヒドロピラノ[3,4-c]ピロール-3a-カルボン酸 CAS No. 2138311-30-3](/img/structure/B2380826.png)

(3As,7aS)-2-(9H-フルオレン-9-イルメトキシカルボニル)-1,3,4,6,7,7a-ヘキサヒドロピラノ[3,4-c]ピロール-3a-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

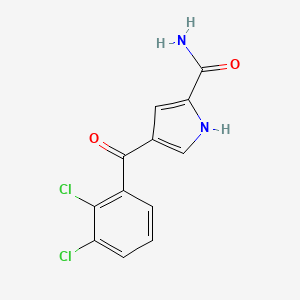

(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.

BenchChem offers high-quality (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

(フルオレン-9-イルメトキシ)カルボニル (Fmoc) アミノ酸アジド: は、対応する保護されたアミノ酸とアジ化ナトリウム (NaN₃) から合成されます。このプロセスは、イソブトキシカルボニルクロリド (IBC-Cl) を用いた混合無水物法または酸クロリド法を用いて達成できます。これらの Fmoc アミノ酸アジドは室温で安定しており、長い保存期間を持っています。 それらはペプチド合成におけるカップリング剤として有用性があります .

有機合成

9-フルオレノン: ニトロ、ハロゲン、またはアルキル基で置換されたものは、KOH を THF 中に存在させる条件下で、周囲条件下での 9H-フルオレンの好気的酸化によって効率的に得られます。 この方法は、有機合成に用途を持つさまざまな置換フルオレノンへの直接的な経路を提供します .

生体結合

Nα-(フルオレン-9-イルメトキシカルボニル)-Nε-[(7-メトキシクマリン-4-イル)アセチル]-L-リジン (Fmoc-Lys (Mca)): は、生体結合で使用される便利な化合物です。これは、L-リジンのε-アミノ基に (7-メトキシクマリン-4-イル)アセチル (Mca) 基を添加することによって調製されます。 この誘導体は、生物学的調査における生体分子の標識と研究に役立ちます .

特性

IUPAC Name |

(3aS,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c25-21(26)23-13-24(11-15(23)9-10-28-14-23)22(27)29-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEQYUVKLCOACO-CMJOXMDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)

![2-{1-phenyl-4-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2380749.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)

![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)